Pituitrin

説明

特性

IUPAC Name |

N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N15O12S2.C46H65N13O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTCWSBVQSZVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H130N28O24S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2140.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Vasopressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

11000-17-2 | |

| Record name | Vasopressin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011000172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vasopressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Historical Perspective on the Discovery and Use of Pituitrin in Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive historical perspective on the discovery and scientific application of Pituitrin, an extract of the posterior pituitary gland. We will delve into the seminal experiments that unveiled its physiological effects, the isolation and synthesis of its active principles, oxytocin (B344502) and vasopressin, and its evolution from a crude extract to a subject of sophisticated molecular and physiological research. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the scientific journey of this pivotal endocrine discovery.

The Dawn of Discovery: Early Investigations into the Pituitary Gland

The late 19th century marked the beginning of our understanding of the pituitary gland's function, moving it from a subject of anatomical curiosity to one of physiological significance[1]. The initial breakthrough came from the work of Sir Edward Albert Sharpey-Schafer and George Oliver.

The Landmark Experiment of Oliver and Schäfer (1895)

In a foundational experiment, Oliver and Schäfer demonstrated the profound physiological effects of a pituitary extract[2][3]. Their work laid the groundwork for the field of neuroendocrinology.

Experimental Protocol: Oliver and Schäfer's Investigation of Pituitary Extract

-

Objective: To determine the physiological effects of an extract from the pituitary gland.

-

Animal Model: Dogs were used for the in vivo experiments.

-

Preparation of Extract: The posterior lobe of the pituitary gland (infundibulum) was dissected from oxen. The tissue was minced and extracted with saline solution. The resulting extract was filtered to remove solid debris.

-

Administration: The extract was administered intravenously to the anesthetized dogs.

-

Measurement of Physiological Parameters: A kymograph was used to record arterial blood pressure. The heart rate was also monitored.

-

Key Findings: The intravenous injection of the pituitary extract produced a significant and sustained rise in arterial blood pressure. This pressor effect was a novel discovery and pointed to the presence of a powerful bioactive substance within the pituitary gland.

Quantitative Data from Oliver and Schäfer's Experiments

| Parameter | Observation |

| Arterial Blood Pressure | Marked and prolonged increase following injection of pituitary extract. |

| Heart Rate | A slight and temporary slowing of the pulse was often observed. |

Note: The original 1895 publication lacks precise quantitative data in modern standardized units. The observations were primarily descriptive of the kymograph tracings.

The Oxytocic Principle: Sir Henry Dale's Contribution

Building upon the work of Oliver and Schäfer, Sir Henry Hallett Dale, in 1909, further characterized the physiological actions of pituitary extracts. His research identified a distinct activity of the extract on the uterus, which he termed the "oxytocic" effect (from the Greek "oxys," meaning sharp or swift, and "tokos," meaning childbirth)[4][5][6][7].

Experimental Protocol: Dale's Investigation of the Oxytocic Action of Pituitary Extract

-

Objective: To investigate the effect of pituitary extract on smooth muscle, particularly the uterus.

-

Animal Model: Cats and guinea pigs were used. Isolated uterine tissue from these animals was also employed.

-

Preparation of Extract: Similar to Oliver and Schäfer, saline extracts of the posterior pituitary from oxen were prepared.

-

Experimental Setup:

-

In vivo: Anesthetized animals were used to observe the effects on blood pressure and uterine contractions.

-

In vitro: Isolated uterine horns were suspended in a bath of Ringer's solution, and their contractions were recorded using a lever system attached to a kymograph.

-

-

Administration: The extract was administered intravenously in the in vivo experiments and added to the organ bath in the in vitro experiments.

-

Key Findings: Dale confirmed the pressor effect described by Oliver and Schäfer. Crucially, he discovered that the extract also caused powerful contractions of the uterus. This oxytocic effect was independent of the pressor effect, suggesting the presence of at least two active substances.

The Separation of Principles: Pitocin and Pitressin

The dual actions of pituitary extracts—the pressor and the oxytocic effects—led to the hypothesis that two distinct substances were responsible. In 1928, the American chemist Oliver Kamm and his team at Parke, Davis & Co. successfully separated the two active principles, which they named "pitressin" (for its pressor activity) and "pitocin" (for its oxytocic activity)[8]. This was a significant step towards the isolation and characterization of these hormones.

The Era of Synthesis: Vincent du Vigneaud's Nobel-Winning Work

The definitive elucidation of the structures of the posterior pituitary hormones and their subsequent synthesis was a landmark achievement in biochemistry, accomplished by Vincent du Vigneaud and his colleagues at Cornell University Medical College. This work, for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955, ushered in a new era of peptide hormone research and therapeutics[9].

Experimental Workflow: Synthesis of Oxytocin and Vasopressin

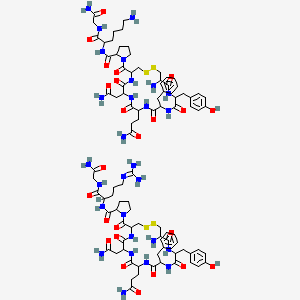

Caption: Workflow for the isolation, structural elucidation, and synthesis of oxytocin and vasopressin.

Quantitative Data on the Composition of Oxytocin and Vasopressin

| Hormone | Amino Acid Sequence | Molecular Weight (Da) |

| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | ~1007 |

| Arginine Vasopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | ~1084 |

Signaling Pathways of Oxytocin and Vasopressin

The physiological effects of oxytocin and vasopressin are mediated by their interaction with specific G protein-coupled receptors (GPCRs). Understanding these signaling pathways is crucial for modern drug development targeting these systems.

Oxytocin Receptor (OTR) Signaling

Oxytocin primarily binds to the oxytocin receptor (OTR), which is coupled to Gq/11 proteins[10][11].

Caption: Simplified signaling pathway of the Oxytocin Receptor (OTR).

Vasopressin Receptor (V1aR) Signaling

Vasopressin exerts its pressor effects primarily through the V1a receptor (V1aR), which, similar to the OTR, is coupled to Gq/11 proteins[10][11].

References

- 1. researchgate.net [researchgate.net]

- 2. The Action of Extracts of the Pituitary Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oliver and Schäfer's discovery of the cardiovascular action of suprarenal extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Physiological Action of Extracts of Pituitary Body and certain other Glandular Organs: Preliminary Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intravenous use of dilute this compound for the induction and stimulation of labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The action of extracts of the pituitary body / by H.H. Dale. | Wellcome Collection [wellcomecollection.org]

- 7. wellcomecollection.org [wellcomecollection.org]

- 8. Sir Henry Dale (1875–1968) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitating uterine contractility in clinical context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenaline - Wikipedia [en.wikipedia.org]

- 11. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Composition and Hormonal Components of Pituitrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Pituitrin, an extract of the posterior pituitary gland. The document details its hormonal composition, the signaling pathways of its active components, and the experimental methodologies used for their analysis. It also presents a comparison with modern synthetic preparations.

Composition of this compound

This compound is an extract derived from the posterior lobe of the pituitary gland, historically sourced from bovine cattle. Its primary active hormonal components are oxytocin (B344502) and vasopressin (also known as antidiuretic hormone or ADH). These nonapeptides, differing by only two amino acids, are synthesized in the hypothalamus and stored in the posterior pituitary. The historical preparations of this compound were not highly purified and contained a mixture of these two hormones, along with other posterior pituitary peptides.

Quantitative Composition

The exact ratio and concentration of oxytocin and vasopressin in historical this compound preparations varied. Standardization was based on biological activity, measured in International Units (IU) or United States Pharmacopeia (USP) Units. For instance, a historical sample of this compound manufactured by Parke, Davis & Co. was standardized to "One dozen 'Glaeptic' Ampoules. 0.5cc (5 International Oxytocic Units)".[1] Another source mentions that each mL of posterior pituitary injection possessed oxytocic activity equivalent to 10 USP posterior pituitary units.[2]

In bovine corpora lutea, the oxytocin content was found to be approximately 1 microgram per gram of wet tissue, which was three orders of magnitude greater than the vasopressin content.[3] While this is not a direct analysis of this compound, it provides an indication of the relative abundance of these hormones in the source tissue.

Table 1: Hormonal Composition of this compound and Related Preparations

| Preparation | Active Hormones | Typical Standardization | Notes |

| Historical this compound | Oxytocin, Vasopressin | 5-10 International/USP Oxytocic Units per 0.5-1 mL[1][2] | Variable ratios of oxytocin to vasopressin. Contained other pituitary peptides. |

| Modern Synthetic Oxytocin (Pitocin®) | Oxytocin | 10 Units/mL[4] | Substantially free from vasopressin. May contain up to 16% total impurities.[4] |

| Modern Synthetic Vasopressin | Vasopressin (Arginine Vasopressin) | 20 Units/mL[5] | Substantially free from oxytocin. |

Hormonal Components and Their Signaling Pathways

The physiological effects of this compound are attributable to the individual actions of oxytocin and vasopressin on their respective G-protein coupled receptors (GPCRs).

Oxytocin Signaling Pathway

Oxytocin primarily binds to the oxytocin receptor (OTR), a GPCR that couples to Gq/11 proteins. This activation initiates a signaling cascade that leads to smooth muscle contraction, particularly in the uterus and mammary glands.

Key steps in the oxytocin signaling pathway include: [4][6]

-

Receptor Binding: Oxytocin binds to the OTR on the cell surface.

-

G-protein Activation: The OTR activates the Gq/11 protein.

-

Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration activates calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin and subsequent muscle contraction.

Vasopressin Signaling Pathway

Vasopressin exerts its effects through three main receptor subtypes: V1a, V1b (or V3), and V2. These receptors are also GPCRs but are coupled to different G-proteins and have distinct tissue distributions and downstream effects.

-

V1a Receptors: Found on vascular smooth muscle cells, V1a receptors are coupled to Gq/11 proteins. Activation of this pathway leads to vasoconstriction through a mechanism similar to oxytocin-induced smooth muscle contraction.[7]

-

V2 Receptors: Located on the principal cells of the kidney's collecting ducts, V2 receptors are coupled to Gs proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, promotes the insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption.

-

V1b (V3) Receptors: These are found in the anterior pituitary and are involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.

References

- 1. museumofhstm.wordpress.com [museumofhstm.wordpress.com]

- 2. echemi.com [echemi.com]

- 3. Characterization of oxytocin, vasopressin, and neurophysin from the bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pitocin® (Oxytocin Injection, USP) Synthetic [dailymed.nlm.nih.gov]

- 5. VASOPRESSIN INJECTION, USP (SYNTHETIC) [dailymed.nlm.nih.gov]

- 6. detroithistorical.org [detroithistorical.org]

- 7. m.youtube.com [m.youtube.com]

The Dual-Receptor-Mediated Action of Pituitrin on Smooth Muscle Tissue: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Pituitrin on smooth muscle tissue, intended for researchers, scientists, and drug development professionals. This compound, an extract from the posterior pituitary gland, contains two key nonapeptide hormones: oxytocin (B344502) and vasopressin. Its physiological effects on smooth muscle are a composite of the actions of these two hormones, each acting on distinct G-protein coupled receptors (GPCRs) to elicit contraction. The predominant effect is tissue-dependent, dictated by the relative expression of oxytocin receptors (OTR) and vasopressin V1a receptors (V1aR).

Core Signaling Pathways

Both oxytocin and vasopressin induce smooth muscle contraction primarily through the Gαq/11 signaling cascade. While the initiating ligand-receptor interaction is different, the downstream intracellular events are largely convergent.

Oxytocin-Mediated Signaling

Oxytocin initiates its effects by binding to the OTR, a Class A GPCR. This binding event triggers a canonical signaling pathway leading to an increase in intracellular calcium, the primary prerequisite for smooth muscle contraction.[1][2]

The key steps are:

-

Receptor Activation: Oxytocin binds to the OTR on the smooth muscle cell membrane.

-

G-Protein Coupling: The activated OTR couples to a heterotrimeric G-protein of the Gαq/11 family.[1][3]

-

PLC Activation: The Gαq subunit activates phospholipase C (PLC).[1][2]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the sarcoplasmic reticulum (SR), causing the release of stored Ca2+ into the cytosol.[1][2]

-

Calcium Influx & PKC Activation: DAG activates Protein Kinase C (PKC), which can phosphorylate various targets to modulate ion channels and other cellular proteins. The combined elevation of intracellular Ca2+ from the SR and influx from the extracellular space is crucial.[1][6]

-

Contraction: The increased cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain, enabling actin-myosin cross-bridge cycling and subsequent cell contraction.[1][2]

Figure 1: Oxytocin Signaling Pathway in Smooth Muscle Cells.

Vasopressin-Mediated Signaling

Arginine vasopressin (AVP) acutely regulates vascular tone and stimulates contraction in vascular smooth muscle cells (VSMC).[7] Its action on smooth muscle is mediated by the V1a receptor, which, like the OTR, is coupled to the Gαq/11 G-protein.[4][7][8] The subsequent signaling cascade is virtually identical to that of oxytocin.

The key steps are:

-

Receptor Activation: Vasopressin binds to the V1aR on the smooth muscle cell membrane.[4]

-

G-Protein Coupling: The activated V1aR couples to the Gαq/11 protein.[4]

-

PLC Activation & Second Messenger Generation: Gαq activates PLC, which cleaves PIP2 into IP3 and DAG.[4]

-

Calcium Mobilization and Contraction: IP3 triggers Ca2+ release from the SR, leading to the activation of the Ca2+-Calmodulin-MLCK pathway and subsequent smooth muscle contraction.[7][8]

Figure 2: Vasopressin Signaling Pathway in Smooth Muscle Cells.

Quantitative Data: Receptor Affinities and Agonist Potency

The differential response of various smooth muscle tissues to this compound is explained by the distinct binding affinities (Ki) of oxytocin and vasopressin for their respective receptors and the potency (EC50) of these hormones in eliciting a contractile response. Uterine smooth muscle, for example, is highly sensitive to oxytocin, whereas vascular smooth muscle is more responsive to vasopressin.[9][10]

| Parameter | Ligand | Receptor | Tissue/Cell Type | Value (nM) | Reference(s) |

| Binding Affinity (Ki) | Oxytocin | OTR | Human Uterine Smooth Muscle | 1.40 - 4.28 | [11][12] |

| Vasopressin | OTR | Human Uterine Smooth Muscle | 36.1 | [12] | |

| Vasopressin | V1aR | Human Vascular Smooth Muscle | 0.47 | [9] | |

| Oxytocin | V1aR | Syrian Hamster Brain | 495.2 | [12] | |

| Vasopressin | V1aR | Syrian Hamster Brain | 4.70 | [12] | |

| Potency (EC50) | Oxytocin | OTR | Human Uterine Smooth Muscle | 5.47 | [11] |

| Vasopressin | OTR | Human Uterine Smooth Muscle | 1190 | [11] | |

| Oxytocin | V1aR | Human Uterine Artery | ~112 (pEC50=6.95) | [13] |

Table 1: Comparative Receptor Affinities and Agonist Potencies. Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. Data are compiled from various species and experimental conditions and should be considered representative.

Key Experimental Protocols

The elucidation of these mechanisms relies on a suite of established in vitro and cell-based assays.

Isolated Organ Bath for Smooth Muscle Contraction

This is a foundational technique to measure isometric contraction of tissue strips in response to pharmacological agents.[14]

Methodology:

-

Tissue Preparation: Smooth muscle tissue (e.g., uterine myometrium, aortic ring) is dissected from a suitable animal model and cut into strips or rings of appropriate dimensions.

-

Mounting: The tissue is suspended in a temperature-controlled (typically 37°C) organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution).[15][16] One end is fixed, and the other is attached to an isometric force transducer.

-

Gassing: The solution is continuously gassed with carbogen (B8564812) (95% O2, 5% CO2) to maintain oxygenation and a stable pH.[15][16]

-

Equilibration: The tissue is allowed to equilibrate under a basal resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.[17]

-

Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound, oxytocin, or vasopressin to the bath.

-

Data Acquisition: The force of contraction is recorded by the transducer and digitized for analysis. The response is typically measured as the change in tension (in grams or millinewtons) from baseline.

Figure 3: Experimental Workflow for an Isolated Organ Bath Assay.

Intracellular Calcium Measurement

Fluorescent Ca2+ indicators are used to quantify changes in intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells in response to agonist stimulation.[18][19]

Methodology:

-

Cell Preparation: Smooth muscle cells are isolated from tissue via enzymatic digestion and plated on glass coverslips.

-

Dye Loading: Cells are incubated with a membrane-permeant form of a ratiometric fluorescent Ca2+ indicator, such as Fura-2 AM.[20] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the active, Ca2+-sensitive form of Fura-2 inside the cell.

-

Stimulation: The coverslip is mounted on the stage of an inverted fluorescence microscope. After recording a baseline fluorescence, cells are perfused with a solution containing the agonist (e.g., oxytocin).

-

Imaging: The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence emission intensity at these two excitation wavelengths is proportional to the [Ca2+]i.[20]

-

Quantification: The fluorescence ratio is used to calculate the precise intracellular calcium concentration, typically showing a rapid peak followed by a sustained plateau.

Conclusion

The mechanism of action of this compound on smooth muscle tissue is a well-defined, dual-hormone process. Both of its constituent peptides, oxytocin and vasopressin, act via Gαq/11-coupled receptors to stimulate the PLC-IP3-Ca2+ pathway, culminating in muscle contraction. The tissue-specific expression of OTR and V1aR dictates the relative contribution of each hormone to the overall physiological response. A thorough understanding of these pathways and the quantitative pharmacology at the receptor level is critical for the development of targeted therapeutics for conditions such as uterine atony and vascular dysregulation.

References

- 1. Oxytocin can regulate myometrial smooth muscle excitability by inhibiting the Na+‐activated K+ channel, Slo2.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scbt.com [scbt.com]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Vasopressin signaling pathways in vascular smooth muscle. | Semantic Scholar [semanticscholar.org]

- 9. Comparison of vasopressin binding sites in human uterine and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actions of vasopressin, oxytocin, and synthetic analogs on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of oxytocin as a partial agonist at vasoconstrictor vasopressin receptors on the human isolated uterine artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 16. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

- 19. berthold.com [berthold.com]

- 20. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Physiological Effects of Posterior Pituitary Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo physiological effects of posterior pituitary extracts, focusing on its principal hormones, oxytocin (B344502) and vasopressin. This document details the downstream signaling pathways, quantitative physiological responses, and the experimental protocols used to elicit and measure these effects.

Core Physiological Effects of Posterior Pituitary Hormones

The posterior pituitary gland releases two primary peptide hormones into the systemic circulation: oxytocin and vasopressin (also known as antidiuretic hormone, ADH). These hormones play critical roles in a variety of physiological processes.

Oxytocin is renowned for its role in uterine contractions during labor and lactation. It also influences social bonding and maternal behavior.

Vasopressin is a key regulator of water and electrolyte balance through its actions on the kidneys. It also functions as a potent vasoconstrictor, thereby influencing blood pressure.

Quantitative Data on In Vivo Physiological Effects

The following tables summarize quantitative data from in vivo studies investigating the dose-dependent effects of posterior pituitary hormones.

Table 1: In Vivo Effects of Oxytocin on Uterine Contractions

| Animal Model | Administration Route | Oxytocin Dose | Observed Effect on Uterine Contractions | Reference |

| Rat (Estrous) | Intravenous (bolus) | 100 mU | Inhibition of integrated uterine response by 76-80% at 5 minutes. | [1] |

| Human | Intravenous (infusion) | 11.0 IU/h | ED50 for maintaining adequate uterine tone in obese patients during elective cesarean section. | [2] |

| Human | Intravenous (infusion) | 19.1 IU/h | ED90 for maintaining adequate uterine tone in obese patients during elective cesarean section. | [2] |

Table 2: In Vivo Effects of Oxytocin on Milk Ejection

| Animal Model | Administration Route | Oxytocin Dose | Observed Effect on Milk Ejection | Reference |

| Mouse (Lactating) | Intraperitoneal | 150 mU | Induced continuous but oscillatory milk ejection. | [3][4] |

| Mouse (Lactating) | Intravenous | 1.5 mU | Elicited repeated transient milk ejection. | [3][4] |

| Mouse (Lactating) | Intravenous | ~2.69 mU | ED50 for milk ejection on day 18 of lactation. | [4][5] |

| Cow | Intramuscular | 40 U.S.P. units | Used to estimate total milk production. | [6] |

Table 3: In Vivo Effects of Vasopressin on Blood Pressure

| Animal Model | Administration Route | Vasopressin (AVP) Dose | Observed Effect on Mean Arterial Pressure (MAP) | Reference |

| Rabbit (Anesthetized) | Intravenous (bolus) | 1 - 25 ng | Dose-dependent increase in MAP with a steep slope. | [7] |

| Rabbit (Anesthetized) | Intravenous (bolus) | 50 - 1000 ng | Dose-dependent increase in MAP with a shallower slope. | [7] |

| Fetal Sheep | Intravenous (infusion) | 3.3 ng/min | Increase of 7.2 ± 1.0 mmHg. | [8] |

| Fetal Sheep | Intravenous (infusion) | 10 ng/min | Increase of 9.1 ± 2.5 mmHg. | [8] |

| Fetal Sheep | Intravenous (infusion) | 33 ng/min | Increase of 11.4 ± 2.9 mmHg. | [8] |

Table 4: In Vivo Effects of Posterior Pituitary Extracts on Prolactin Release

| Animal Model | Administration Route | Posterior Pituitary Extract Dose (equivalents) | Observed Effect on Plasma Prolactin Levels | Reference |

| Rat (Ovariectomized) | Intracarotid injection | 0.3 | 2-fold increase. | [9][10] |

| Rat (Ovariectomized) | Intracarotid injection | 1.0 | 8-fold increase. | [9][10] |

| Rat (Ovariectomized) | Intracarotid injection | 3.0 | 22-fold increase. | [9][10] |

| Calf | Intra-hypothalamic infusion | 0.0625 eq./head | Strong stimulation of prolactin release. | [11] |

Signaling Pathways

The physiological effects of oxytocin and vasopressin are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on target cells, initiating distinct intracellular signaling cascades.

Oxytocin Signaling Pathway

Oxytocin binds to the oxytocin receptor (OTR), which primarily couples to Gαq/11 proteins. This activation initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key mediator of smooth muscle contraction. The OTR can also couple to other G proteins, such as Gs and Gi, and activate other pathways including the MAP kinase and Rho kinase pathways.[12][13][14][15][16]

Caption: Oxytocin Receptor Signaling Pathway.

Vasopressin Signaling Pathways

Vasopressin exerts its effects through three main receptor subtypes: V1a, V1b, and V2, each linked to distinct signaling pathways.[17]

The V1a receptor is primarily found on vascular smooth muscle cells.[18] Upon vasopressin binding, it activates the Gαq/11-PLC-IP3-DAG pathway, similar to the oxytocin receptor, leading to an increase in intracellular Ca2+ and subsequent vasoconstriction.[18][19][20]

Caption: Vasopressin V1a Receptor Signaling Pathway.

The V2 receptor is predominantly located on the principal cells of the kidney's collecting ducts.[17] Its activation by vasopressin stimulates the Gαs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[21][22][23] cAMP then activates protein kinase A (PKA), leading to the phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water reabsorption.[21][22][23]

Caption: Vasopressin V2 Receptor Signaling Pathway.

Detailed Experimental Protocols

The following section provides detailed methodologies for key in vivo experiments cited in this guide.

In Vivo Measurement of Uterine Contractions in Rats

This protocol is adapted from methods used to assess the effects of oxytocin on uterine contractility.[1][24]

Objective: To measure the contractile response of the rat uterus to intravenously administered oxytocin in vivo.

Materials:

-

Adult female rats in estrus

-

Anesthetic (e.g., urethane)

-

Surgical instruments for cannulation

-

Intrauterine balloon catheter

-

Pressure transducer and data acquisition system

-

Oxytocin solution

-

Saline (vehicle)

-

Jugular vein cannula

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Surgically expose the jugular vein and insert a cannula for intravenous administration of substances.

-

Make a midline abdominal incision to expose the uterus.

-

Carefully insert a water-filled balloon-tipped cannula into one of the uterine horns.

-

Connect the catheter to a pressure transducer to record intrauterine pressure changes.

-

Allow the preparation to stabilize, monitoring for consistent baseline uterine activity.

-

Administer a single bolus injection of oxytocin (e.g., 100 mU) or vehicle via the jugular vein cannula.[1]

-

Record the uterine contractile activity continuously for a set period (e.g., 5-10 minutes).

-

The contractile activity can be quantified by integrating the area under the pressure curve over time.

Experimental Workflow:

Caption: Experimental Workflow for In Vivo Uterine Contraction Measurement.

In Vivo Measurement of Blood Pressure in Rats

This protocol outlines the invasive measurement of arterial blood pressure in response to vasopressin administration.[25][26][27]

Objective: To continuously measure mean arterial pressure (MAP) in anesthetized rats following intravenous administration of vasopressin.

Materials:

-

Adult male rats

-

Anesthetic (e.g., pentobarbital (B6593769) sodium)

-

Surgical instruments for cannulation

-

Carotid artery cannula

-

Pressure transducer and data acquisition system

-

Vasopressin (AVP) solution

-

Heparinized saline

-

Femoral vein cannula (for drug administration)

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.[25]

-

Surgically expose the left carotid artery and insert a cannula filled with heparinized saline.

-

Connect the arterial cannula to a pressure transducer for continuous blood pressure recording.[25]

-

Cannulate the femoral vein for intravenous drug administration.[26]

-

Allow the animal to stabilize, ensuring a steady baseline blood pressure reading.

-

Administer incremental boluses of vasopressin (e.g., 1 to 1000 ng) or vehicle through the femoral vein cannula.

-

Record the maximal change in mean arterial pressure (MAP) for each dose.

-

Allow blood pressure to return to baseline between administrations.

Experimental Workflow:

Caption: Experimental Workflow for In Vivo Blood Pressure Measurement.

In Vivo Measurement of Prolactin Release in Rats

This protocol is based on studies investigating the effect of posterior pituitary extracts on plasma prolactin levels.[9][10]

Objective: To measure changes in plasma prolactin concentration in response to intracarotid administration of posterior pituitary extract.

Materials:

-

Ovariectomized female rats

-

Anesthetic (if required for cannulation)

-

Surgical instruments for cannulation

-

Jugular vein or intracarotid cannula

-

Posterior pituitary extract

-

Saline (vehicle)

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

Prolactin ELISA kit

Procedure:

-

Prepare posterior pituitary extracts by homogenizing rat posterior pituitaries in an appropriate buffer (e.g., 1.0 N acetic acid), followed by boiling and ultrafiltration.[9][10]

-

Cannulate the jugular vein of conscious, ovariectomized rats for blood sampling and the carotid artery for substance injection.

-

Collect a baseline blood sample.

-

Administer a single intracarotid injection of the posterior pituitary extract or vehicle.

-

Collect blood samples at specified time points after injection (e.g., 5, 15, 30, and 60 minutes).[9][10]

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -20°C or lower until analysis.

-

Determine plasma prolactin concentrations using a specific radioimmunoassay (RIA) or ELISA kit following the manufacturer's instructions.[11][28]

Experimental Workflow:

Caption: Experimental Workflow for In Vivo Prolactin Release Measurement.

In Vivo Measurement of Milk Ejection in Mice

This protocol is a quantitative method to evaluate oxytocin-induced milk ejection in anesthetized lactating mice.[3][4][5]

Objective: To directly measure the volume of milk ejected in response to oxytocin administration.

Materials:

-

Lactating mice (e.g., day 18 of lactation)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope or magnifying glass

-

Fine surgical instruments

-

Mammary duct cannula (e.g., fine polyethylene (B3416737) tubing)

-

Micropipette or collection tube

-

Oxytocin solution

-

Saline (vehicle)

Procedure:

-

Separate pups from the dam for a defined period (e.g., 6-12 hours) to allow milk accumulation.

-

Anesthetize the lactating mouse.

-

Under magnification, make a small incision near a nipple to expose a primary mammary duct.

-

Carefully insert a fine cannula into the mammary duct.

-

Administer oxytocin either intraperitoneally (e.g., 150 mU) or intravenously (e.g., 1.5 mU).[3][4]

-

Collect the ejected milk from the cannula into a pre-weighed tube or using a micropipette.

-

Measure the volume or weight of the collected milk over time.

-

The potency of ejection can be represented as the volume of ejected milk as a proportion of the total stored milk volume.[3][4]

Experimental Workflow:

Caption: Experimental Workflow for In Vivo Milk Ejection Measurement.

References

- 1. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological and pharmacological evaluation of oxytocin-induced milk ejection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological and pharmacological evaluation of oxytocin-induced milk ejection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The posterior pituitary contains a potent prolactin-releasing factor: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 13. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.org]

- 14. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 15. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iworx.com [iworx.com]

- 24. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 25. researchgate.net [researchgate.net]

- 26. sceti.co.jp [sceti.co.jp]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Unraveling the Mysteries of Water Balance: Early Experimental Forays with Pituitrin

A deep dive into the foundational research that shaped our understanding of the pituitary gland's role in hydration, this technical guide illuminates the pioneering experimental studies on Pituitrin and its profound effects on water balance. Tailored for researchers, scientists, and drug development professionals, this document meticulously details the experimental protocols, presents quantitative data in a clear, comparative format, and visualizes the nascent understanding of the signaling pathways involved.

The early 20th century marked a pivotal era in endocrinology, as scientists began to unravel the chemical messengers that govern physiological processes. Among the most significant of these was the discovery of the potent effects of posterior pituitary extracts, collectively known as this compound, on the body's water balance. This guide revisits the seminal studies that laid the groundwork for our current understanding of vasopressin and its crucial role in maintaining hydration.

Landmark Clinical Observations: The Dawn of Pituitary-Based Antidiuresis

The therapeutic potential of pituitary extracts in regulating urine output was first brought to light in 1913 through the independent clinical work of Farini and von den Velden. They administered posterior pituitary extracts to patients suffering from diabetes insipidus, a condition characterized by excessive thirst and the excretion of large volumes of dilute urine. The results were immediate and striking: a significant reduction in urine output and a corresponding increase in its concentration.

Quantitative Data from Early Clinical Studies

The following table summarizes the key quantitative findings from these initial clinical investigations, demonstrating the dramatic antidiuretic effect of this compound.

| Study (Year) | Patient Condition | Intervention | Urine Output (Pre-treatment) | Urine Output (Post-treatment) | Urine Specific Gravity (Pre-treatment) | Urine Specific Gravity (Post-treatment) |

| Farini (1913) | Diabetes Insipidus | Subcutaneous injection of posterior pituitary extract | 8-12 L/day | 2-3 L/day | 1.001 - 1.003 | 1.010 - 1.015 |

| von den Velden (1913) | Diabetes Insipidus | Subcutaneous injection of posterior pituitary extract | ~10 L/day | ~2.5 L/day | ~1.002 | ~1.012 |

Experimental Protocols: Early Clinical Administration

The methodologies employed in these early clinical studies were straightforward, reflecting the nascent stage of endocrine research.

-

Preparation of this compound: The posterior lobes of pituitary glands, typically sourced from cattle, were desiccated and pulverized. The resulting powder was then extracted with saline solution to create an injectable formulation.

-

Administration: The extract was administered via subcutaneous injection, typically in doses of 0.5 to 1.0 mL.

-

Measurement of Water Balance: Urine volume was measured over 24-hour periods. Urine concentration was assessed by measuring its specific gravity using a urinometer, a device that measures the density of the liquid relative to water.[1][2]

Probing the Mechanisms: Early Animal Experimentation

Building on these clinical successes, researchers turned to animal models to investigate the physiological mechanisms underlying this compound's antidiuretic action. These studies were instrumental in pinpointing the kidney as a primary target of the pituitary hormone and in elucidating its effects on water reabsorption.

Frog and Toad Models: Uncovering Extra-Renal and Renal Effects

Early investigations by Brunn (1921) and later by Novelli (1936) utilized amphibians to explore the effects of this compound on water balance. These studies revealed a dual action of the extract.

-

Increased Water Uptake: Brunn's experiments on frogs demonstrated that this compound administration led to a significant increase in body weight, indicating an enhanced uptake of water through the skin.

-

Decreased Urine Output: Both Brunn and Novelli observed a marked reduction in urine flow following this compound injection, suggesting a direct effect on the kidneys.

The following table presents a summary of the quantitative data from these amphibian studies.

| Study (Year) | Animal Model | Intervention | Key Finding | Quantitative Result |

| Brunn (1921) | Frog | Injection of posterior pituitary extract | Increased body weight | Significant weight gain compared to controls |

| Novelli (1936) | Toad | Injection of posterior pituitary extract | Decreased urine flow | Marked reduction in the rate of urine production |

The Isolated Kidney Preparation: A Definitive Demonstration of Renal Action

A landmark study by Starling and Verney in 1925 provided conclusive evidence for the direct action of pituitary extract on the kidney. They developed an ingenious experimental setup that allowed them to perfuse an isolated dog kidney and measure its function independently of other physiological influences.

The experimental workflow for this groundbreaking study is outlined below.

References

Pituitrin signaling pathways in neuronal and endocrine cells

An In-depth Examination of Vasopressin and Oxytocin (B344502) Pathways in Neuronal and Endocrine Cells

This technical guide provides a comprehensive overview of the signaling pathways initiated by the components of Pituitrin—arginine vasopressin (AVP) and oxytocin (OXT). Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, presents quantitative data for key interactions, outlines experimental protocols for studying these pathways, and provides visual diagrams to illustrate complex processes.

Introduction to this compound and its Components

This compound is an extract derived from the posterior pituitary gland, containing two primary nonapeptide hormones: arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), and oxytocin (OXT). These hormones play critical roles in a wide array of physiological processes by acting on specific G-protein coupled receptors (GPCRs) in both central (neuronal) and peripheral (endocrine) tissues. Understanding their distinct and overlapping signaling cascades is crucial for developing targeted therapeutics.

-

Arginine Vasopressin (AVP): Primarily involved in regulating water homeostasis, blood pressure, and stress responses.[1] It mediates its effects through three receptor subtypes: V1a, V1b (also known as V3), and V2.

-

Oxytocin (OXT): Classically known for its role in parturition and lactation, OXT is also a key neuromodulator of social behaviors, bonding, and anxiety.[2][3] It acts on a single, specific oxytocin receptor (OTR).

Vasopressin (AVP) Signaling Pathways

AVP signaling is diverse, owing to its three receptor subtypes that couple to different G-proteins and initiate distinct downstream cascades.

V1a and V1b Receptor Signaling (Gq/11 Pathway)

Both V1a and V1b receptors are primarily coupled to Gαq/11 proteins and are found in both neuronal and endocrine cells.[1]

In Neuronal Cells: V1a receptors are widely distributed in the brain and are implicated in social recognition, anxiety, and blood pressure regulation via the central nervous system.[1] Activation of neuronal V1a receptors increases the excitability of pyramidal neurons.[4]

In Endocrine Cells: V1a receptors in vascular smooth muscle cells mediate vasoconstriction. V1b (V3) receptors are predominantly found on corticotroph cells of the anterior pituitary, where they stimulate the release of adrenocorticotropic hormone (ACTH).[1]

Core Signaling Cascade: Upon AVP binding, the V1a/V1b receptor activates the Gαq/11 protein. This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, including the MAPK/ERK pathway.

V2 Receptor Signaling (Gs Pathway)

The V2 receptor is the primary mediator of AVP's antidiuretic effects and signals through the Gαs protein.

In Neuronal Cells: While less predominant than V1 receptors, V2 receptors are present on some neurons and can contribute to calcium responses.[5]

In Endocrine Cells: V2 receptors are densely expressed on the basolateral membrane of principal cells in the kidney's collecting ducts. Their activation is the cornerstone of water reabsorption.

Core Signaling Cascade: AVP binding to the V2 receptor activates the Gαs protein, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a key second messenger, cAMP activates Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, most notably the transcription factor CREB (cAMP Response Element-Binding protein) and the aquaporin-2 (AQP2) water channel. Phosphorylation of AQP2 promotes its translocation to the apical membrane of collecting duct cells, increasing water permeability.

Oxytocin (OXT) Signaling Pathway

Oxytocin signals through a single receptor type (OTR), which is structurally similar to the AVP V1a receptor and primarily couples to the Gαq/11 pathway, leading to an increase in intracellular calcium.[2]

In Neuronal Cells: OTRs are widely expressed in the brain, including the hypothalamus, amygdala, and hippocampus.[6] In hypothalamic neurons, OXT can induce a rise in intracellular Ca2+ by mobilizing it from intracellular stores.[7][8] This signaling is crucial for modulating synaptic plasticity and social behaviors. OXT signaling can also lead to the phosphorylation of the ERK/MAPK pathway, influencing neurite outgrowth and protecting against stress-induced deficits.[9][10][11]

In Endocrine Cells: The best-characterized endocrine function of OXT is the stimulation of uterine smooth muscle (myometrium) contraction during labor and myoepithelial cell contraction in the mammary glands for milk ejection.[3][12] In these cells, the OTR-mediated increase in intracellular Ca2+ is the primary trigger for contraction.[13] OTRs are also found in the pituitary gland, heart, and bone, indicating a broader endocrine role.[14][15][16]

Core Signaling Cascade: The OTR signaling cascade is largely identical to the Gq/11 pathway described for V1a/V1b receptors (see Figure 1), culminating in PLC activation, IP3/DAG production, Ca2+ release, and activation of PKC and the MAPK/ERK cascade.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for AVP and OXT receptor interactions and functional responses.

Table 1: Receptor Binding Affinities (Kd / Ki)

| Receptor | Ligand | Cell/Tissue Type | Kd / Ki (nM) | Citation(s) |

| V1aR | Arginine Vasopressin (AVP) | Hamster Brain | 4.70 | [17] |

| V1aR | Oxytocin (OXT) | Hamster Brain | 495.2 | [17] |

| V1aR | [125I]LVA (Antagonist) | Hamster Brain | 0.26 | [17] |

| V1bR (V3R) | Arginine Vasopressin (AVP) | CHO cells (human V1b) | 0.46 | [18] |

| V2R | Arginine Vasopressin (AVP) | Bovine Kidney Medulla | 1.5 | |

| OTR | Oxytocin (OXT) | Human Myometrium | 0.76 | [19] |

| OTR | Oxytocin (OXT) | Rat Heart (Left Ventricle) | ~1.0 | [15] |

| OTR | Oxytocin (OXT) | Hamster Brain | 4.28 | [17] |

| OTR | Arginine Vasopressin (AVP) | Hamster Brain | 36.1 | [17] |

| OTR | [125I]OTA (Antagonist) | Rat Hypothalamic Astrocytes | 0.02 | [14] |

Table 2: Receptor Density (Bmax)

| Receptor | Cell/Tissue Type | Bmax (fmol/mg protein) | Citation(s) |

| V1aR | Neonatal Rat Pituitary | 32.3 | [19] |

| V1aR | Adult Rat Pituitary | 137.6 | [19] |

| V1aR | CHO cells (human V1a) | 2800 (2.8 pmol/mg) | [18] |

| OTR | Human Uterine Smooth Muscle | 153 | [19] |

| OTR | Rat Heart (Left Ventricle) | 1480 | [15] |

Table 3: Functional Assay Parameters (EC50 / IC50)

| Receptor | Assay | Agonist/Antagonist | Cell Type | EC50 / IC50 (nM) | Citation(s) |

| V2R | cAMP Accumulation | Arginine Vasopressin (AVP) | HEK293 (human V2R) | 0.05 | |

| OTR | Ca²⁺ Mobilization | Oxytocin (OXT) | Hypothalamic Astrocytes | 1 - 10 | [2] |

| V1aR | Ca²⁺ Mobilization | Arginine Vasopressin (AVP) | Orexin Neurons | ~30 (Induces current) | [20] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration (e.g., BCA assay).[6][21]

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-AVP or [³H]-OXT), and the membrane preparation.[6]

-

Non-specific Binding (NSB): Add a high concentration of unlabeled ligand, the radioligand, and the membrane preparation.[6]

-

Competitive Binding: Add serial dilutions of the unlabeled test compound, the radioligand, and the membrane preparation.[6]

-

-

Incubation: Incubate the plate for 60-120 minutes at a defined temperature (e.g., 25-30°C) with gentle agitation to reach equilibrium.[6]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[6]

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Intracellular Calcium (Ca²⁺) Measurement

This protocol measures changes in intracellular Ca²⁺ concentration following receptor activation, typically for Gq-coupled receptors like V1aR, V1bR, and OTR.

Methodology:

-

Cell Preparation: Plate adherent cells expressing the receptor of interest in a black, clear-bottom 96-well plate and grow to near confluency.

-

Dye Loading: Wash cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating for 30-60 minutes at 37°C.[22] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells gently with assay buffer to remove excess dye and allow 20-30 minutes for intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

-

Baseline Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence intensity for a set period before adding the agonist. For ratiometric dyes like Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

-

Agonist Stimulation: Use the plate reader's injector to add the agonist (e.g., AVP or OXT) at various concentrations to the wells.

-

Post-Stimulation Measurement: Immediately and continuously measure the fluorescence intensity over time to capture the transient increase in intracellular Ca²⁺.

-

Data Analysis:

-

For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380).

-

For single-wavelength dyes, calculate the change in fluorescence (ΔF) from baseline.

-

Plot the peak fluorescence change against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

-

Cyclic AMP (cAMP) Measurement Assay

This protocol quantifies intracellular cAMP levels, typically to assess the function of Gs-coupled receptors like V2R.

Methodology:

-

Cell Preparation: Plate cells expressing the V2 receptor in a 96-well plate and grow overnight.

-

Cell Treatment:

-

Aspirate the growth medium and replace it with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Incubate for 15-30 minutes.

-

Add serial dilutions of the agonist (e.g., AVP or its analog dDAVP) to the wells. Include a positive control such as Forskolin, a direct activator of adenylyl cyclase.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Remove the treatment medium and add a cell lysis buffer to release the intracellular cAMP.

-

cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based). These are typically competitive immunoassays.[23]

-

Add cell lysates and cAMP standards to the assay plate.

-

Add detection reagents, which usually include a cAMP-specific antibody and a labeled cAMP conjugate (e.g., HRP- or fluorophore-labeled).

-

Incubate to allow competition between the sample cAMP and the labeled cAMP for antibody binding.

-

-

Signal Measurement: After incubation and any necessary wash steps, add a substrate and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. The signal is typically inversely proportional to the amount of cAMP in the sample.

-

Data Analysis:

-

Generate a standard curve using the known concentrations of cAMP standards.

-

Use the standard curve to interpolate the cAMP concentration in each cell lysate.

-

Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

-

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The oxytocin receptor system: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxytocin [vivo.colostate.edu]

- 4. Activation of V1a vasopressin receptors excite subicular pyramidal neurons by activating TRPV1 and depressing GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Increase of intracellular calcium induced by oxytocin in hypothalamic cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rise in the intracellular Ca2+ concentration of isolated rat supraoptic cells in response to oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MAP kinase ERK5/MAPK7 is a downstream effector of oxytocin signaling in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Characterization of an oxytocin-induced rise in [Ca2+]i in single human myometrium smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CREB-family transcription factors and vasopressin-mediated regulation of Aqp2 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vasopressin Increases Locomotion through a V1a Receptor in Orexin/Hypocretin Neurons: Implications for Water Homeostasis | Journal of Neuroscience [jneurosci.org]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]

An In-depth Technical Guide to the Molecular Targets of Pituitrin's Active Components: Oxytocin and Vasopressin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitrin, a historical pharmaceutical preparation derived from the posterior pituitary gland of cattle, contains two primary active components: oxytocin (B344502) and vasopressin. These nonapeptides, while structurally similar, exhibit distinct physiological effects by targeting specific G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the molecular targets of oxytocin and vasopressin, detailing their receptor subtypes, signaling pathways, and the quantitative assessment of their interactions. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Introduction

Historically, this compound was utilized in obstetrics to induce labor and control postpartum hemorrhage.[1] Its therapeutic effects are attributable to its principal components: oxytocin, renowned for its role in uterine contractions and lactation, and vasopressin, a key regulator of water balance and blood pressure.[2][3] While the use of crude this compound extracts has been superseded by synthetic and more specific formulations, the study of its active components remains a vibrant area of research, with implications for a wide range of physiological and pathological conditions, including social behaviors, cardiovascular disease, and metabolic disorders.[4][5] This guide delves into the molecular pharmacology of oxytocin and vasopressin, providing a detailed examination of their receptors and the signaling cascades they initiate.

Molecular Targets and Signaling Pathways

The distinct actions of oxytocin and vasopressin are mediated by their binding to specific GPCRs. Oxytocin primarily targets the oxytocin receptor (OTR), while vasopressin interacts with three main receptor subtypes: V1a, V1b, and V2.[5]

Oxytocin Receptor (OTR) Signaling

The OTR is a class A GPCR that, upon binding oxytocin, couples to several G-protein subtypes, primarily Gαq/11 and Gαi/o.[3][6] This dual coupling allows for a diversity of cellular responses depending on the tissue and cellular context.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step in smooth muscle contraction, such as in the uterus during labor.[7] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to cellular responses like proliferation and differentiation.[1][8]

-

Gαi/o Pathway: Coupling to Gαi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, OTR activation can modulate the activity of mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and ERK5 pathways, which are involved in cell growth and differentiation.[1][8]

Vasopressin Receptor Signaling

Vasopressin, also known as antidiuretic hormone (ADH), exerts its effects through three receptor subtypes, each with a distinct tissue distribution and signaling mechanism.[9]

-

V1a Receptor (V1aR): Predominantly found on vascular smooth muscle cells, V1aR activation is a key mechanism for vasopressin-induced vasoconstriction.[10] Similar to the OTR, the V1aR couples to the Gαq/11-PLC-IP3-Ca2+ pathway, leading to an increase in intracellular calcium and smooth muscle contraction.[10]

-

V1b Receptor (V1bR): Located primarily in the anterior pituitary, the V1bR is involved in the regulation of adrenocorticotropic hormone (ACTH) release.[11] It also signals through the Gαq/11-PLC-IP3-Ca2+ pathway.[11]

-

V2 Receptor (V2R): The V2R is mainly expressed in the collecting ducts of the kidneys and is crucial for water reabsorption.[9][12] Unlike the V1 receptors, the V2R couples to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.[12] This rise in cAMP activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water permeability.[13]

Quantitative Data on Ligand-Receptor Interactions

The affinity of oxytocin and vasopressin for their respective receptors, as well as their cross-reactivity, has been quantified through various binding assays. The following tables summarize key binding affinity (Ki and Kd) and functional potency (EC50) data from the literature.

Table 1: Binding Affinities (Ki) of Oxytocin and Vasopressin at their Receptors

| Ligand | Receptor | Species | Ki (nM) | Reference |

| Oxytocin | OTR | Hamster | 4.28 | [14] |

| Arginine Vasopressin (AVP) | OTR | Hamster | 36.06 | [14] |

| Oxytocin | V1aR | Hamster | 495.2 | [14] |

| Arginine Vasopressin (AVP) | V1aR | Hamster | 4.70 | [14] |

| Arginine Vasopressin (AVP) | V1R | Human | ~1.0 | [15] |

| Lysine Vasopressin (LVP) | V1R | Human | ~10 | [15] |

| Arginine Vasopressin (AVP) | V2R | Human | 1.2 - 1.36 | [16] |

| Lysine Vasopressin (LVP) | V2R | Human | ~10 | [15] |

Table 2: Dissociation Constants (Kd) of Ligands for their Receptors

| Ligand | Receptor | Tissue/Cell Line | Species | Kd (nM) | Reference |

| [3H]Oxytocin | OTR | Rat Left Ventricle | Rat | ~1 (high affinity), ~75 (low affinity) | [17] |

| [3H]AVP | V2R | Bovine Kidney Medulla | Bovine | 1.5 | [16] |

Table 3: Functional Potency (EC50) of Ligands

| Ligand | Receptor | Assay | EC50 | Reference |

| Arginine Vasopressin | V2R | cAMP Flux | 1.16 x 10⁻¹¹ M | [18] |

Experimental Protocols

The characterization of oxytocin and vasopressin receptor signaling relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand, or the inhibitory constant (Ki) of an unlabeled competitor.

4.1.1. Membrane Preparation

-

Homogenize the tissue or cells of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[3]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[3]

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[3]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method such as the Bradford or BCA assay.[3]

4.1.2. Saturation Binding Assay

-

Set up a series of tubes or a 96-well plate.

-

To each well, add a constant amount of membrane preparation (e.g., 50-100 µg of protein).[3]

-

Add increasing concentrations of the radiolabeled ligand (e.g., [³H]Oxytocin or [³H]Vasopressin).[3]

-

For each concentration, prepare a parallel set of wells containing a high concentration of the corresponding unlabeled ligand (e.g., 1 µM) to determine non-specific binding.[3]

-

Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and analyze using non-linear regression to determine Kd and Bmax.[3]

4.1.3. Competition Binding Assay

-

Set up a series of tubes or a 96-well plate.

-

To each well, add a constant amount of membrane preparation.[3]

-

Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd).[3]

-

Add increasing concentrations of the unlabeled competitor compound.[3]

-

Follow steps 5-8 from the saturation binding assay protocol.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation, providing information on ligand efficacy (e.g., EC50).

4.2.1. Intracellular Calcium Mobilization Assay (for Gαq-coupled receptors)

-

Seed cells expressing the receptor of interest (e.g., OTR, V1aR, V1bR) in a black-walled, clear-bottom 96-well plate and culture overnight.[1]

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[1][12]

-

Wash the cells to remove excess dye.

-

Prepare a plate with serial dilutions of the test compound (agonist or antagonist).

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation).[1]

-

Add the test compound to the cells and immediately begin measuring the change in fluorescence intensity over time.[1]

-

For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

-

Analyze the data to determine the concentration-response curve and calculate the EC50 or IC50.[1]

4.2.2. cAMP Accumulation Assay (for Gαs and Gαi-coupled receptors)

-

Seed cells expressing the receptor of interest (e.g., V2R) in a suitable multi-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with the test compound for a defined period. For Gαi-coupled receptors, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.[2]

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) or a bioluminescent reporter assay (e.g., GloSensor).[2][7][8]

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the amount of cAMP produced in response to the test compound and determine the EC50 or IC50.[2]

Conclusion

The active components of this compound, oxytocin and vasopressin, exert their physiological effects through a well-defined set of G-protein coupled receptors. The OTR, V1aR, V1bR, and V2R, through their differential coupling to G-protein subtypes, initiate distinct signaling cascades that regulate a wide array of bodily functions. The quantitative analysis of ligand-receptor interactions and the functional consequences of receptor activation are crucial for understanding the pharmacology of these peptides and for the development of novel therapeutics targeting these systems. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the intricate molecular mechanisms of oxytocin and vasopressin signaling.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current and future techniques for detecting oxytocin: focusing on genetically-encoded GPCR sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 14. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Pituitrin's influence on lactation and uterine physiology

A## An In-Depth Technical Guide to Pituitrin's Influence on Lactation and Uterine Physiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a historical pharmaceutical preparation derived from bovine posterior pituitary glands, contains two primary active neuropeptides: oxytocin (B344502) and vasopressin. Its physiological effects are a composite of the actions of these two hormones, primarily influencing uterine smooth muscle and the mammary glands. Oxytocin is the principal agent responsible for stimulating powerful, rhythmic uterine contractions during parturition and mediating the milk ejection reflex (let-down) during lactation. Vasopressin contributes to a lesser extent to uterine contractility and primarily exerts vasoconstrictive and antidiuretic effects. This guide provides a detailed examination of the molecular mechanisms, physiological responses, and experimental protocols associated with the action of this compound's core components on uterine and mammary tissue. While modern pharmacology utilizes purified, synthetic versions of these hormones, an understanding of the dual-component action of this compound offers valuable context for research in obstetrics and lactation.

Influence on Uterine Physiology

The primary influence of this compound on the uterus is the induction and potentiation of myometrial contractions, an effect overwhelmingly mediated by its oxytocin component. Vasopressin also contributes, acting on both vasopressin-specific and oxytocin receptors.

Mechanism of Action: Uterine Contraction